2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-7-19-13(17-14(18-19)21-3)16-12(8)9-4-5-11(20-2)10(15)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAHTFZYHFPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)SC)N=C1C3=CC(=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325855 | |
| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-14-2 | |
| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects. .
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of biological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine class, it is likely that multiple pathways could be affected
Result of Action
Given the range of biological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine class, it is likely that the compound could have multiple effects at the molecular and cellular levels
Biologische Aktivität
2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
1. Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated an IC50 value of 45.69 μM against specific cancer cell lines, indicating moderate potency .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively reduced the expression of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
3. PDE Inhibition
A notable aspect of this compound is its activity as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in various therapeutic areas, including cardiology and neurology. The compound has been identified as a selective inhibitor of PDE2, which plays a role in regulating cyclic nucleotide levels within cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : It affects the expression levels of genes associated with inflammation and tumor progression.
- Interference with Cell Cycle Regulation : By targeting cell cycle checkpoints, the compound can induce apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted its potential as a lead compound for further development in oncology.
Case Study 2: Anti-inflammatory Response
A separate investigation assessed the anti-inflammatory effects on macrophage cells exposed to lipopolysaccharides (LPS). The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anticancer Activity : Research indicates that compounds similar to 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether may exhibit anticancer properties. The triazole ring has been associated with various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Case studies have demonstrated the effectiveness of triazole derivatives in targeting specific cancer types, such as breast and lung cancer.
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Triazole-containing compounds are known for their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. Studies have shown that modifications to the triazole ring can enhance antimicrobial efficacy against resistant strains.
Pharmacological Insights
Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, it may act as an inhibitor of enzymes involved in nucleotide synthesis or as a modulator of signaling pathways related to cell growth and survival.
In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary data suggest favorable absorption and distribution profiles, indicating potential for therapeutic use.
Data Table: Comparative Analysis of Similar Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Observations :
Pharmacological and Binding Properties
Enzyme Inhibition and Binding Energies
- ZINC000021797248 (): Exhibits the lowest binding energy (-9.2 kcal/mol) with metalloproteinase II (MPII), attributed to its 3,4-dimethylphenoxy and propyl-oxo groups, which facilitate hydrogen bonding and van der Waals interactions .
- Antineoplastic Analogs (): Derivatives with imidazole-linked triazolopyrimidine cores (e.g., 2-fluoro-N-{[4-(6-methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl}aniline) show promise in targeting kinase pathways, though fluorine positioning affects selectivity .
Physicochemical Properties
Key Observations :
Crystallographic and Computational Studies
- SHELX Applications (): Structural refinement of triazolopyrimidine derivatives often employs SHELX software for crystallographic analysis. For example, tetrahydro triazolo[1,5-a]pyrimidines () were resolved using SHELXL, confirming bond-length consistency (1.45–1.50 Å for C–N bonds) .
- Docking Studies : Analog ZINC000021797248 () was computationally modeled into MPII’s active site, revealing π-π stacking between the triazolopyrimidine core and His-142 residues .
Q & A
Basic: What are the recommended synthetic routes for 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and triazole precursors. Key steps include:
- Nucleophilic substitution to introduce the methylsulfanyl group at position 2 of the triazolopyrimidine core (e.g., using NaH or KOtBu in DMF/THF) .
- Suzuki coupling or Ullmann-type reactions to attach the fluorophenyl-methyl ether moiety to the pyrimidine ring, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water mixtures) to isolate the final product .
Basic: How should researchers characterize this compound to confirm its structural integrity?
Answer:
A combination of spectroscopic and analytical methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm for S–CH₃, fluorine coupling patterns) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~420–430 Da) .
- X-ray crystallography (if crystalline) using SHELXTL or similar software for definitive structural assignment .
Advanced: What experimental challenges arise during purification, and how can they be addressed?
Answer:
Challenges include:
- Low solubility in common solvents due to the triazolopyrimidine core. Use polar aprotic solvents (DMF, DMSO) for dissolution and gradient elution in HPLC .
- Byproduct formation during nucleophilic substitutions. Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of methylsulfanylating agents) and monitor intermediates via TLC .
- Crystallization difficulties . Employ slow evaporation techniques with methanol/ethyl acetate mixtures and seed crystals .
Advanced: How can computational methods (e.g., DFT) elucidate electronic properties relevant to bioactivity?
Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potentials, highlighting nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on the phenyl ring) .
- Analyze HOMO-LUMO gaps to predict reactivity with biological targets (e.g., kinases or receptors) .
- Validate computational models against crystallographic data (bond lengths, angles) from X-ray structures .
Advanced: What strategies are recommended for assessing bioactivity in medicinal chemistry contexts?
Answer:
- In vitro enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, with IC₅₀ determination (e.g., triazolopyrimidines often target ATP-binding pockets) .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents at positions 2 and 5) to identify critical pharmacophores .
- Solubility optimization : Introduce polar groups (e.g., hydroxyls) via late-stage functionalization to enhance bioavailability .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproduce conditions : Verify reaction parameters (e.g., temperature, solvent purity) from conflicting studies. For example, yields may vary due to trace moisture in DMF affecting nucleophilic substitutions .
- Cross-validate characterization : Compare NMR shifts with structurally similar compounds (e.g., methylsulfanyl-triazolopyrimidines in ).
- Collaborate with crystallographers : Resolve ambiguities in substituent positioning via single-crystal XRD .
Advanced: What protocols ensure compound stability during long-term storage?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for triazolopyrimidines). Store at −20°C in amber vials under inert gas .
- Photostability : Avoid UV light exposure; use UV-filtering glassware during experiments .
- Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 3–9) to identify optimal storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
